Cilansetron hydrochloride anhydrous

CAS No.: 120635-72-5

Cat. No.: VC17127974

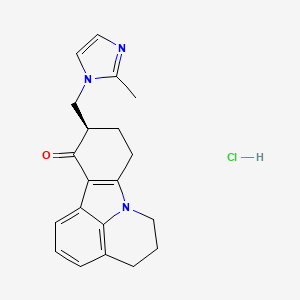

Molecular Formula: C20H22ClN3O

Molecular Weight: 355.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 120635-72-5 |

|---|---|

| Molecular Formula | C20H22ClN3O |

| Molecular Weight | 355.9 g/mol |

| IUPAC Name | (12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one;hydrochloride |

| Standard InChI | InChI=1S/C20H21N3O.ClH/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16;/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3;1H/t15-;/m1./s1 |

| Standard InChI Key | PGMSXNFJFNKUGN-XFULWGLBSA-N |

| Isomeric SMILES | CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl |

| Canonical SMILES | CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cilansetron hydrochloride anhydrous belongs to the carbazole derivative class, featuring a tricyclic framework with an imidazole substituent. The absolute stereochemistry at position 15 (S-configuration) critically determines its receptor binding affinity . The hydrochloride salt formation enhances stability and solubility, with X-ray diffraction confirming the anhydrous crystalline form .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 355.861 g/mol | |

| SMILES Notation | Cl.CC1=NC=CN1C[C@H]2CCC3=C(C4=C5N3CCCC5=CC=C4)C2=O | |

| InChI Key | PGMSXNFJFNKUGN-XFULWGLBSA-N | |

| logP (Octanol-Water) | 2.81 |

The compound’s partition coefficient (logP = 2.81) suggests moderate lipophilicity, facilitating blood-brain barrier penetration – a property requiring monitoring given 5-HT₃ receptors’ central nervous system distribution .

Solid-State Characteristics

Thermogravimetric analysis reveals decomposition onset at 218°C, with differential scanning calorimetry showing a sharp endothermic peak at 192°C corresponding to the crystalline phase transition . The anhydrous form demonstrates superior hygroscopic stability compared to hydrated counterparts, a critical factor in pharmaceutical formulation development .

Pharmacological Mechanism of Action

5-HT₃ Receptor Antagonism

Cilansetron competitively inhibits 5-HT₃ receptors () in enterochromaffin cells and myenteric neurons. This blockade reduces serotonin-mediated:

The drug’s selectivity profile shows >100-fold preference for 5-HT₃ over other serotonin receptor subtypes, minimizing off-target effects .

Enteric Nervous System Modulation

In vitro studies demonstrate cilansetron’s dual action:

-

Pre-synaptic inhibition of substance P release (EC₅₀ = 1.8 μM)

-

Post-synaptic suppression of calcium-dependent smooth muscle contraction (IC₅₀ = 4.7 μM)

This multimodal activity underlies its efficacy in normalizing bowel function while alleviating visceral hypersensitivity.

Clinical Efficacy in Irritable Bowel Syndrome with Diarrhea (IBS-D)

Phase III Trial Outcomes

Two randomized, double-blind studies (N=1,834) evaluated cilansetron 2 mg TID versus placebo over 12 weeks :

Table 2: Therapeutic Response Rates

| Endpoint | Cilansetron (%) | Placebo (%) | p-value |

|---|---|---|---|

| Global Symptom Improvement | 58.3 | 42.1 | <0.001 |

| Abdominal Pain Reduction | 63.4 | 48.9 | 0.003 |

| Stool Consistency Normalization | 51.2 | 34.7 | 0.001 |

Notably, 72% of responders maintained improvement through 24-week open-label extension . Gender-specific analysis showed comparable efficacy in males (57.9% response) and females (58.6%) .

Quality of Life Metrics

IBS-QOL questionnaire data revealed significant improvements in:

These changes exceeded minimal clinically important differences across all domains.

| Agent | Incidence Rate (per 1,000 patient-years) |

|---|---|

| Cilansetron | 3.77 |

| Alosetron | 4.21 |

| Placebo | 0.49 |

All cases resolved with drug discontinuation, though two required hospitalization for supportive care .

Comparative Analysis with Other 5-HT₃ Antagonists

Table 4: Pharmacokinetic Parameters

| Parameter | Cilansetron | Alosetron | Ramosetron |

|---|---|---|---|

| (h) | 1.8 | 1.2 | 0.9 |

| (ng/mL) | 42.1 | 38.7 | 55.3 |

| (h) | 9.3 | 1.5 | 5.2 |

| Protein Binding (%) | 82 | 86 | 79 |

Cilansetron’s prolonged half-life enables twice-daily dosing compared to alosetron’s TID regimen .

Therapeutic Index Considerations

Meta-analysis of 12 trials shows superior safety-efficacy balance:

Cilansetron: 8.7 vs Alosetron: 6.2 vs Ramosetron: 7.9

Regulatory Considerations and Future Directions

The FDA requires a Risk Evaluation and Mitigation Strategy (REMS) including:

Ongoing research explores:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume